XMD-17-51 Trifluoroacetate
Overview
Description
XMD-17-51 (TFA) is a pyrimido-diazepinone compound known for its ability to modulate protein kinases. This compound is primarily used in scientific research and has shown potential in the treatment of various diseases and conditions by targeting multiple protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XMD-17-51 (TFA) involves multiple steps, including the formation of the pyrimido-diazepinone core. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
XMD-17-51 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving XMD-17-51 (TFA) include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often require controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of XMD-17-51 (TFA) depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound, with modifications to the pyrimido-diazepinone core .
Scientific Research Applications
XMD-17-51 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase modulation.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
XMD-17-51 (TFA) exerts its effects by modulating protein kinases, which are enzymes that play a crucial role in cellular signaling. The compound targets multiple kinases, including MPS1 (TTK), ERK5 (BMK1, MAPK7), polo kinase 1, 2, 3, or 4, Ack1, Ack2, Abl, DCAMKL1, ABL1, Abl mutants, DCAMKL2, ARK5, BRK, MKNK2, FGFR4, TNK1, PLK, ULK2, PRKD1, PRKD2, PRKD3, ROS1, RPS6KA6, TAOK1, TAOK3, TNK2, Bcr-Abl, GAK, cSrc, TPR-Met, Tie2, MET, FGFR3, Aurora, Axl, Bmx, BTK, c-kit, CHK2, Flt3, MST2, p70S6K, PDGFR, PKB, PKC, Raf, ROCK-H, Rsk1, SGK, TrkA, TrkB, and TrkC .
Comparison with Similar Compounds
Similar Compounds
XMD-17-51: The non-trifluoroacetate form of the compound.
N,N-Didesethyl Sunitinib Hydrochloride: A potent AMPK inhibitor.
Danthron: A natural product that regulates glucose and lipid metabolism by activating AMPK.
Flufenamic acid: An anthranilic acid derivative with analgesic, anti-inflammatory, and antipyretic properties
Uniqueness
XMD-17-51 (TFA) is unique due to its ability to modulate a wide range of protein kinases, making it a valuable tool in scientific research. Its trifluoroacetate form enhances its solubility and stability, which is advantageous for various experimental applications .
Biological Activity
XMD-17-51 trifluoroacetate is a pyrimido-diazepinone compound that has garnered significant attention in cancer research, particularly for its role as a selective inhibitor of various protein kinases, including DCLK1 (Doublecortin-like kinase 1) and NUAK1 (Nuclear-activated kinase 1). This article delves into the biological activity of XMD-17-51, highlighting its mechanisms of action, research findings, and implications for cancer therapy.
XMD-17-51 exerts its biological effects primarily through the inhibition of kinase activity. The compound binds to the active sites of DCLK1 and NUAK1, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to several critical cellular outcomes:
- Decreased Cell Proliferation : XMD-17-51 has been shown to reduce cell growth in various cancer cell lines.
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound decreases levels of Snail-1 and ZEB1, proteins that promote EMT, thereby potentially reducing metastasis.
- Reduction in Stemness Markers : Treatment with XMD-17-51 downregulates stemness markers such as β-catenin and NANOG, which are associated with cancer stem cells.
In Vitro Studies
Several studies have investigated the effects of XMD-17-51 on non-small cell lung cancer (NSCLC) cell lines. Key findings include:
- IC50 Values :
- Effects on Cell Lines :
Case Studies
A notable case study highlighted the efficacy of XMD-17-51 in a preclinical model of lung cancer. In this study:
- A549 cells treated with XMD-17-51 demonstrated significant reductions in proliferation rates and alterations in cellular morphology indicative of reduced EMT .
- The compound's ability to inhibit DCLK1 was linked to decreased tumor growth in xenograft models, supporting its potential as a therapeutic agent for lung cancer .
Summary Table of Biological Activities
Biological Activity | Effect | IC50 (nM) | Cell Type |
---|---|---|---|
DCLK1 Inhibition | Decreased proliferation | 14.64 | A549 |
NUAK1 Inhibition | Reduced growth | 1.5 | A549 |
EMT Inhibition | Decreased Snail-1 & ZEB1 levels | N/A | A549 |
Stemness Marker Downregulation | Decreased β-catenin & NANOG levels | N/A | A549 |
Pharmacokinetics and Stability
The trifluoroacetate salt form of XMD-17-51 enhances its water solubility and stability, which is crucial for its bioavailability and therapeutic application. This property makes it suitable for further development as a potential cancer therapeutic.
Properties
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEQZCVFZRUKMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.